molecular formula C17H14ClN3O3 B2710408 2-(2-Chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1428372-92-2

2-(2-Chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2710408
CAS RN: 1428372-92-2
M. Wt: 343.77
InChI Key: ACNIMDUGTDUEOI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
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Scientific Research Applications

Photochemistry of Heterocyclic Compounds

Research into the photochemistry of heterocyclic compounds, such as the photochemical reactions of 1,3,4-oxadiazoles with furan, reveals fundamental insights into the formation of complex heterocyclic structures. This knowledge is crucial for designing novel compounds with specific photochemical properties, potentially useful in materials science and pharmaceuticals (Tsuge, Oe, & Tashiro, 1973).

Synthesis and Biological Evaluation

Compounds incorporating furan nuclei have been synthesized and evaluated for their biological activities. For instance, chalcones and acetyl pyrazoline derivatives have shown promising antibacterial, antifungal, and particularly antitubercular activities (Bhoot, Khunt, & Parekh, 2011). These findings are significant for drug discovery efforts targeting infectious diseases.

Molecular Docking and Antibacterial Activity

Molecular docking studies of novel synthesized pyrazole derivatives, including those with furan-2-yl and azetidin-1-yl components, have been conducted to assess their antibacterial efficacy. Such research helps in the identification of potential new drugs by understanding their interaction at the molecular level with bacterial proteins (Khumar, Ezhilarasi, & Prabha, 2018).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds has been explored for their pharmacological evaluation, including antibacterial and antifungal activities. This method offers a rapid and efficient way to produce pharmacologically active compounds, indicating the broad utility of such heterocyclic structures in medicinal chemistry (Mistry & Desai, 2006).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-5-2-1-4-11(13)8-15(22)21-9-12(10-21)17-19-16(20-24-17)14-6-3-7-23-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNIMDUGTDUEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

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